Dipentamethylenethiuram tetrasulfide

Übersicht

Beschreibung

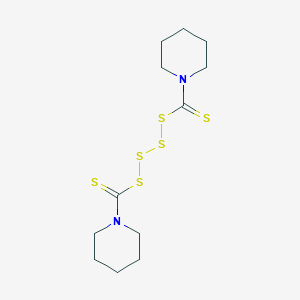

Dipentamethylenethiuram Tetrasulfide is an organic compound with the chemical formula C12H20N2S6. It is commonly used as a vulcanization accelerator in the rubber industry. This compound appears as a white to light yellow powder and is practically insoluble in water .

Vorbereitungsmethoden

Dipentamethylenethiuram Tetrasulfide is typically synthesized through the reaction of sulfur with piperidine derivatives. One common method involves the reaction of sulfur with tetramethylthiuram disulfide under controlled conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .

Analyse Chemischer Reaktionen

Role in Vulcanization and Disulfide Metathesis

DPTT accelerates sulfur-based vulcanization by participating in dynamic disulfide exchange reactions. Studies show it facilitates metathesis between disulfides and polysulfides in rubber matrices .

Key findings :

-

In chloroprene rubber solutions with CuCl₂ catalyst, DPTT induces disulfide metathesis, reducing number-average molecular weight () from to g/mol over 12 hours .

-

Activation energy for disulfide metathesis varies with solvent polarity:

| Reaction Parameter | Value |

|---|---|

| (initial) | |

| (after 12 h) | |

| Activation Energy (CH₃CN) | 22.3 kJ/mol |

| Activation Energy (C₇H₁₆) | 172.3 kJ/mol |

Polysulfide Scavenging in Lithium-Sulfur Batteries

DPTT suppresses the polysulfide shuttle effect by reacting with lithium polysulfides (Li₂Sₓ, 4 ≤ x ≤ 8) :

Electrochemical performance :

-

Cells with 4 wt% DPTT additive show:

| Metric | Value |

|---|---|

| Initial Capacity | 1,227.6 mAh/g |

| Retained Capacity | 914.7 mAh/g |

| Cycle Count | 250 |

Metal Coordination and Reductive Fission

DPTT reacts with transition metals like nickel, forming lipophilic complexes that enhance metal bioavailability :

-

Partition coefficients () for Ni²⁺ complexes:

The tetrasulfide bond undergoes reductive fission in biological systems, generating dithiocarbamate ligands that chelate metals .

Structural Influence on Reactivity

Wissenschaftliche Forschungsanwendungen

Vulcanization Accelerator in Rubber Production

Overview:

DPTT plays a crucial role in the vulcanization process of rubber, enhancing its mechanical properties and durability. It facilitates the crosslinking of rubber polymers, which is essential for producing high-quality elastomers.

Case Study:

A study demonstrated that DPTT significantly improves the curing process rate of rubber compounds when used in conjunction with other accelerators. The optimized formulations led to better mechanical properties and aging resistance of the vulcanized rubber, making it suitable for various industrial applications .

Table 1: Effects of DPTT on Rubber Properties

| Property | Control Sample | Sample with DPTT |

|---|---|---|

| Tensile Strength (MPa) | 20.5 | 25.8 |

| Elongation at Break (%) | 400 | 450 |

| Hardness (Shore A) | 60 | 65 |

Electrolyte Additive in Lithium-Sulfur Batteries

Overview:

DPTT has been identified as an effective electrolyte additive in lithium-sulfur batteries, addressing the notorious "shuttle effect" that hampers battery performance.

Case Study:

Research indicated that incorporating DPTT into the electrolyte formulation enhanced capacity retention and rate performance of lithium-sulfur batteries. Specifically, a battery with a 4 wt% DPTT additive exhibited an initial capacity of 1227.6 mA h g⁻¹ and maintained a capacity of 914.7 mA h g⁻¹ after 250 cycles at a rate of 0.5 C .

Table 2: Performance Metrics of Lithium-Sulfur Batteries with DPTT

| Parameter | Without DPTT | With DPTT (4 wt%) |

|---|---|---|

| Initial Capacity (mA h g⁻¹) | 950 | 1227.6 |

| Capacity Retention after 250 cycles (mA h g⁻¹) | 600 | 914.7 |

Occupational Health and Safety

Overview:

DPTT has been implicated in occupational hand dermatitis due to its use in rubber products like gloves. Understanding its allergenic potential is essential for improving workplace safety.

Case Study:

A comprehensive study found that over 40% of individuals exposed to thiuram compounds, including DPTT, developed allergic reactions, particularly among workers handling rubber gloves . The research highlighted the need for better manufacturing practices to reduce exposure risks.

Wirkmechanismus

The mechanism of action of Dipentamethylenethiuram Tetrasulfide involves its ability to interact with sulfur-containing compounds. In the context of vulcanization, it acts as a catalyst, facilitating the formation of cross-links between polymer chains, thereby enhancing the elasticity and strength of rubber . In lithium-sulfur batteries, it acts as a scavenger for lithium polysulfides, improving the performance and longevity of the batteries .

Vergleich Mit ähnlichen Verbindungen

Tetrasulfid von Dipentamethylenthiuram ist unter ähnlichen Verbindungen aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Tetramethylthiuramdisulfid: Ein weiterer Vulkanisationsbeschleuniger, jedoch mit unterschiedlichem Schwefelgehalt.

Tetraethylthiuramdisulfid: Wird in ähnlichen Anwendungen eingesetzt, jedoch mit unterschiedlicher Reaktivität und Eigenschaften.

Dithiocarbamate: Eine größere Klasse von Verbindungen mit unterschiedlichen Anwendungen in der Landwirtschaft und Industrie.

Tetrasulfid von Dipentamethylenthiuram zeichnet sich durch seinen höheren Schwefelgehalt und seine spezifische Reaktivität aus, was es besonders effektiv in Anwendungen macht, die starke Schwefelwechselwirkungen erfordern.

Biologische Aktivität

Dipentamethylenethiuram tetrasulfide (DPTT) is an organic compound widely recognized for its applications in the rubber industry as a vulcanization accelerator. Its chemical formula is C12H20N2S6, and it appears as a white to light yellow powder. Beyond its industrial uses, DPTT has garnered attention for its biological activities, particularly its antioxidant properties and potential implications in various health-related contexts.

DPTT exhibits significant antioxidant activity , which suggests its potential role in mitigating oxidative stress. This property is crucial in various biochemical pathways that involve the protection of cells from oxidative damage, which can lead to chronic diseases and aging processes. The compound's mechanism includes:

- Scavenging Reactive Oxygen Species (ROS) : DPTT can neutralize harmful free radicals, thereby reducing oxidative stress.

- Modulation of Cell Signaling Pathways : It may influence pathways related to inflammation and cell survival.

Antioxidant Properties

Research indicates that DPTT's antioxidant effects can help prevent cellular damage caused by oxidative stress. This has implications for conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer .

Allergic Reactions

DPTT is also recognized for its role as an allergen, particularly in occupational settings. It is a component of the thiuram mix used in patch testing for allergic contact dermatitis. Studies have shown that exposure to DPTT can lead to increased histamine release and cell-mediated immunity responses, resulting in allergic reactions among individuals who come into contact with products containing this compound, such as rubber gloves .

Case Studies

- Occupational Dermatitis :

- Lithium-Sulfur Batteries :

- A novel application of DPTT was explored in lithium-sulfur (Li-S) batteries, where it acted as an electrolyte additive. The study demonstrated that DPTT effectively mitigated the "shuttle effect" in Li-S batteries by converting lithium polysulfides into more stable forms, thus enhancing battery performance .

Table 1: Summary of Biological Activities of DPTT

Toxicity and Environmental Impact

DPTT is noted for its toxicity to aquatic life, raising concerns about environmental safety. The compound's long-lasting effects on ecosystems necessitate careful handling and disposal practices.

Eigenschaften

IUPAC Name |

(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDRMZTXEFFQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044789 | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White to off-white powder; [R.T. Vanderbilt MSDS] | |

| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentamethylenethiuram tetrasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-54-7 | |

| Record name | Dipentamethylenethiuram tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiuram MT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiuram MT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM TETRASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX3WH7S23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.